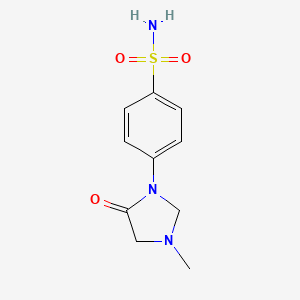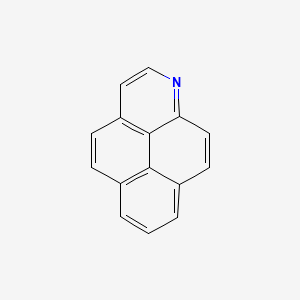![molecular formula C13H15NO B14743138 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- CAS No. 4714-50-5](/img/structure/B14743138.png)
7-Azabicyclo[4.1.0]heptane, 7-benzoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is a bicyclic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound is known for its unique structure, which includes a seven-membered ring fused with a benzoyl group. It is used in various chemical and pharmaceutical applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- typically involves the reaction of a suitable precursor with a benzoylating agent under controlled conditions. One common method involves the use of 7-azabicyclo[4.1.0]heptane as the starting material, which is then reacted with benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparación Con Compuestos Similares
Similar Compounds
7-Azabicyclo[4.1.0]heptane: A related compound without the benzoyl group.
7-Oxabicyclo[4.1.0]heptane: A similar bicyclic structure with an oxygen atom in place of nitrogen.
7-Azabicyclo[4.1.0]heptane, 7-acetyl-: A compound with an acetyl group instead of a benzoyl group.
Uniqueness
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is unique due to its specific structural features and the presence of the benzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Propiedades
Número CAS |
4714-50-5 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
7-azabicyclo[4.1.0]heptan-7-yl(phenyl)methanone |
InChI |
InChI=1S/C13H15NO/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)14/h1-3,6-7,11-12H,4-5,8-9H2 |
Clave InChI |
FNDMAJGUMSOVCV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)N2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


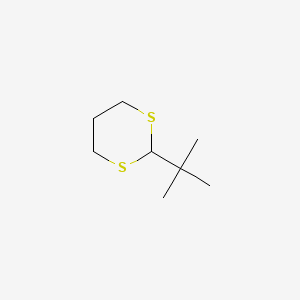
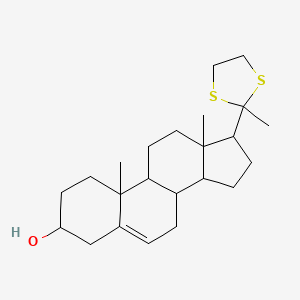


![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
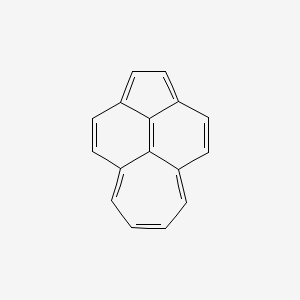

![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
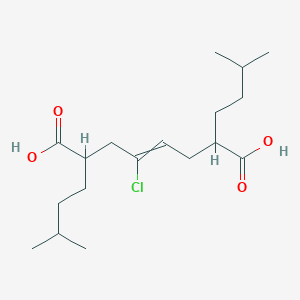
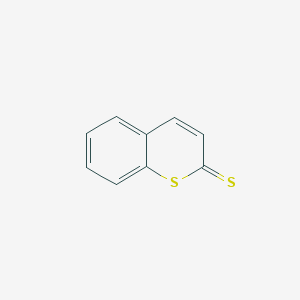
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
